
5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime is a heterocyclic compound that combines a pyridine ring and a thiophene ring with an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime typically involves the following steps:
Synthesis of 5-Pyridin-3-yl-thiophene-2-carbaldehyde: This can be achieved through various methods, including the condensation reaction of pyridine-3-carboxaldehyde with thiophene derivatives.
Formation of the Oxime: The aldehyde group in 5-Pyridin-3-yl-thiophene-2-carbaldehyde is converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes, contributing to its conductive or emissive properties.
Comparison with Similar Compounds
Similar Compounds
5-Pyridin-3-yl-thiophene-2-carbaldehyde: The parent compound without the oxime group.
Thiophene-2-carbaldehyde oxime: A similar compound with a thiophene ring but lacking the pyridine ring.
Pyridine-3-carbaldehyde oxime: A similar compound with a pyridine ring but lacking the thiophene ring.
Uniqueness
5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C10H8N2OS |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
3-[5-(nitrosomethyl)thiophen-2-yl]pyridine |
InChI |
InChI=1S/C10H8N2OS/c13-12-7-9-3-4-10(14-9)8-2-1-5-11-6-8/h1-6H,7H2 |
InChI Key |
JUZUBCBEFKWHQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(S2)CN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



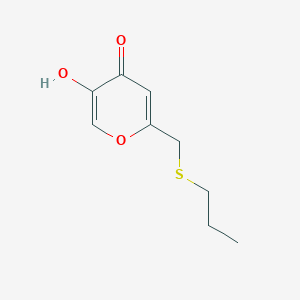
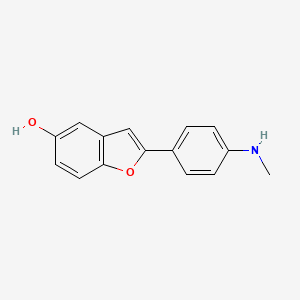


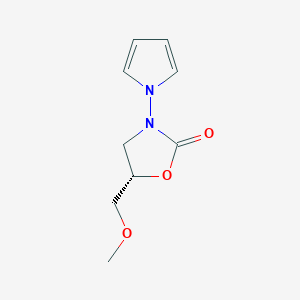

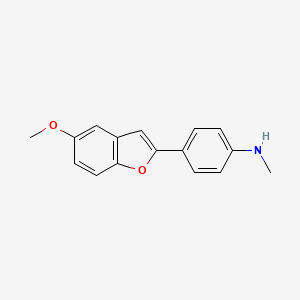
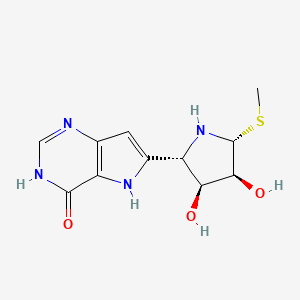
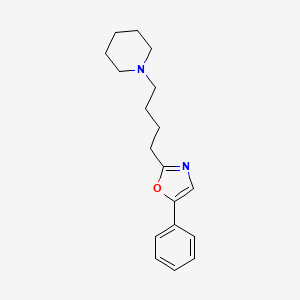
![6-Phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-one](/img/structure/B10844879.png)
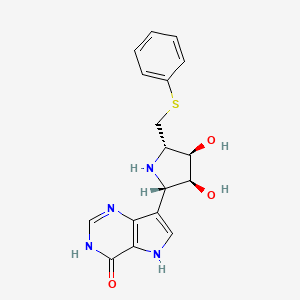
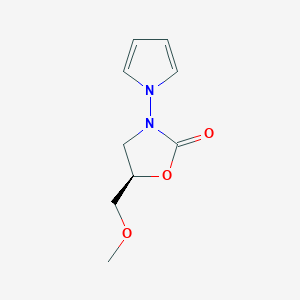
![5-Phenyl-6-thia-10b-aza-benzo[e]azulene](/img/structure/B10844891.png)
